molecular formula C10H8N2O2S B15044609 (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 636-86-2

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15044609
CAS No.: 636-86-2
M. Wt: 220.25 g/mol
InChI Key: DAJICUYKPNPGQQ-ALCCZGGFSA-N
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Description

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfanylidene group and a hydroxyphenyl group, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the formation of the imidazolidinone ring. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of the sulfanylidene group to a thiol group.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition of their activity. These interactions can disrupt cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one include:

    (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-thioxoimidazolidin-4-one: This compound has a similar structure but with a thioxo group instead of a sulfanylidene group.

    (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-oxoimidazolidin-4-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

636-86-2

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5-

InChI Key

DAJICUYKPNPGQQ-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)O

Origin of Product

United States

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